molecular formula C12H10Cl2Ti-2 B14666968 Benzene;dichlorotitanium CAS No. 51367-94-3

Benzene;dichlorotitanium

Cat. No.: B14666968
CAS No.: 51367-94-3
M. Wt: 272.98 g/mol
InChI Key: MHHUSBZJPQTUKS-UHFFFAOYSA-L
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Description

However, the evidence extensively covers chlorinated benzene derivatives and related aromatic compounds. For instance, benzene dichlorides (e.g., 1,2-dichlorobenzene, 1,3-dichlorobenzene) and (dichloromethyl)benzene are well-documented . These compounds differ structurally and functionally from hypothetical titanium-containing analogs, as they involve halogen substitution on the benzene ring rather than coordination with transition metals.

Properties

CAS No.

51367-94-3

Molecular Formula

C12H10Cl2Ti-2

Molecular Weight

272.98 g/mol

IUPAC Name

benzene;dichlorotitanium

InChI

InChI=1S/2C6H5.2ClH.Ti/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2

InChI Key

MHHUSBZJPQTUKS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.Cl[Ti]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene;dichlorotitanium can be synthesized through the reaction of titanium tetrachloride with benzene in the presence of a reducing agent. One common method involves the use of magnesium as the reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Benzene;dichlorotitanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and benzene derivatives.

    Reduction: Reduction reactions can lead to the formation of titanium hydrides and other reduced titanium species.

    Substitution: The chlorine atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of nucleophiles, such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Titanium dioxide and benzene derivatives.

    Reduction: Titanium hydrides and reduced titanium species.

    Substitution: Various substituted this compound compounds.

Scientific Research Applications

Benzene;dichlorotitanium has several applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of high-performance materials, such as advanced ceramics and composites.

Mechanism of Action

The mechanism of action of benzene;dichlorotitanium involves its interaction with various molecular targets and pathways. The titanium atom in the compound can coordinate with different ligands, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as catalysis and redox processes.

Comparison with Similar Compounds

Comparison of Chlorinated Benzene Derivatives

Below is a detailed comparison of structurally similar dichlorinated benzene compounds, based on the evidence provided:

Table 1: Key Properties of Dichlorinated Benzene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Benzene, 1,3-dichloro- 541-73-1 C₆H₄Cl₂ 147.00 Boiling point: 173°C; used as solvents and intermediates in agrochemicals .
Benzene, (dichloromethyl)- 98-87-3 C₇H₆Cl₂ 161.03 Liquid at room temperature; used in dye synthesis and polymer production .
Benzene, m-dichloro- Not specified C₆H₄Cl₂ 147.00 Structural isomer of 1,3-dichlorobenzene; regulated due to environmental toxicity .

Research Findings:

Chemical Stability: 1,3-Dichlorobenzene exhibits higher thermal stability compared to its 1,2- and 1,4-isomers due to symmetrical charge distribution .

Environmental Impact :

  • m-Dichlorobenzene is classified as a persistent organic pollutant (POP) due to bioaccumulation in aquatic ecosystems .

Applications :

  • 1,3-Dichlorobenzene is a precursor for herbicides like chlorpropham, while (dichloromethyl)benzene is used in the synthesis of benzyl alcohol derivatives .

Limitations and Gaps in Data for Titanium-Containing Analogues

For comparison:

Table 2: Titanium Dichloride vs. Chlorinated Benzene Derivatives

Property Titanium Dichloride (TiCl₂) 1,3-Dichlorobenzene
Structure Ionic crystal lattice Aromatic ring with Cl substituents
Reactivity Redox-active metal center Electrophilic substitution
Applications Catalyst in polymerization Solvent, chemical intermediate

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